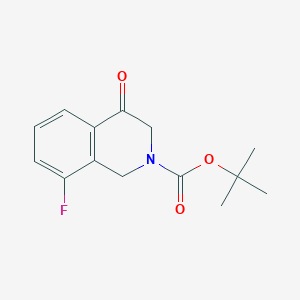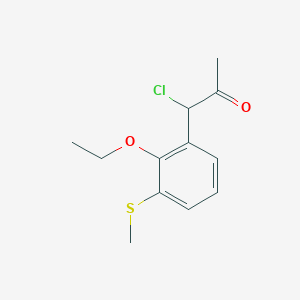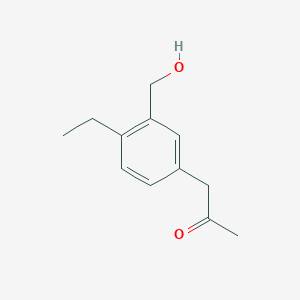
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O2. It is a colorless to pale yellow liquid with a strong aromatic odor. This compound is used in various fields, including organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one can be synthesized through several methods. One common route involves the alkylation of 4-ethylphenol with propan-2-one under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of propan-2-one .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used to facilitate the reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of a hydroxymethyl group.
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Contains both hydroxyl and methoxy groups on the aromatic ring.
Uniqueness
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both an ethyl group and a hydroxymethyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-[4-ethyl-3-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H16O2/c1-3-11-5-4-10(6-9(2)14)7-12(11)8-13/h4-5,7,13H,3,6,8H2,1-2H3 |
InChI Key |
OCYQFCFLOLMLBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


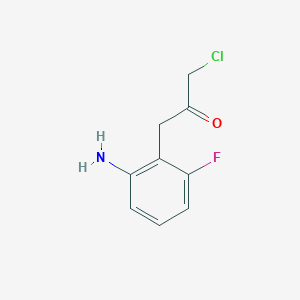
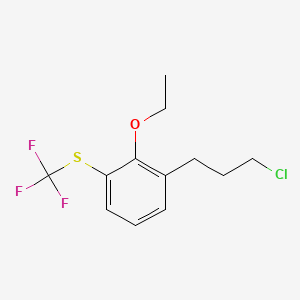
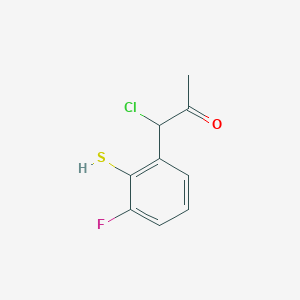
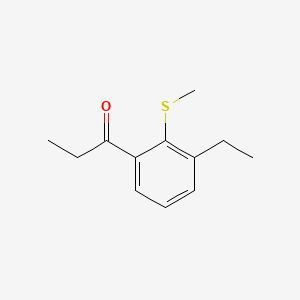
![N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B14053163.png)
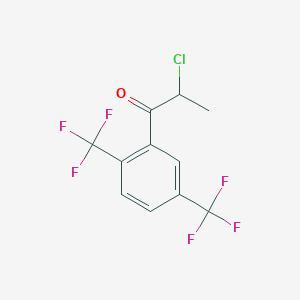

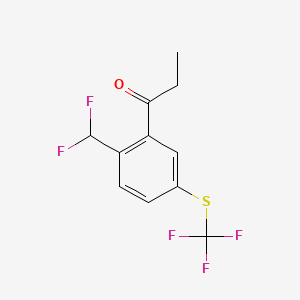
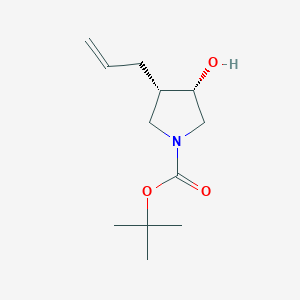

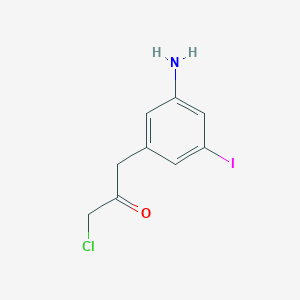
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
